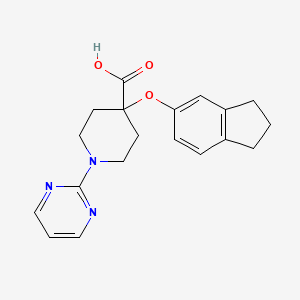![molecular formula C16H20N2O B5400586 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine, also known as MFMP, is a synthetic compound that has been studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as pyridine derivatives, which have been shown to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In animal models of these diseases, this compound has been shown to improve cognitive function, reduce motor deficits, and alleviate depressive symptoms. The underlying mechanisms of these effects are not fully understood, but it is thought that this compound may act on neurotransmitter systems in the brain, such as the cholinergic and dopaminergic systems.
Mecanismo De Acción
The exact mechanism of action of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine is not well understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase levels of acetylcholine and dopamine in certain brain regions, which may contribute to its cognitive and motor-enhancing effects. Additionally, this compound may exert antioxidant and anti-inflammatory effects, which could also contribute to its therapeutic potential.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of certain genes involved in neuroprotection and synaptic plasticity. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine as a research tool is its relatively low toxicity and good solubility in water and organic solvents. This makes it suitable for use in cell culture and animal studies. However, one limitation of this compound is its relatively short half-life in the body, which could limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine. One area of interest is the development of more potent and selective derivatives of this compound that could be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to determine its potential for use in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with methylamine, followed by the addition of 5-methylfurfural and piperidine. The final product is obtained through purification and isolation using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-8-9-14(19-13)12-18-11-5-3-7-16(18)15-6-2-4-10-17-15/h2,4,6,8-10,16H,3,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRDPLBQAZELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)


![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
